CAL-130 (Hydrochloride) is a compound that has garnered attention in the field of medicinal chemistry, particularly for its potential therapeutic applications. It is a derivative of a specific chemical structure designed to target particular biological pathways. The compound has been studied for its role in modulating immune responses and has shown promise in various preclinical studies.
The compound CAL-130 is synthesized through specific chemical reactions that involve the modification of existing chemical entities. The hydrochloride form indicates that it is a salt derived from hydrochloric acid, which often enhances the solubility and stability of the compound.
CAL-130 falls under the category of small molecules, specifically designed for therapeutic use. It is classified as an investigational drug, meaning it is still undergoing clinical trials to establish its safety and efficacy. The compound may also be categorized based on its mechanism of action, which involves modulation of immune responses.
The synthesis of CAL-130 typically involves multi-step organic reactions. While specific proprietary methods may be used by pharmaceutical companies, general synthetic approaches can include:
The synthesis may involve the following steps:
The molecular structure of CAL-130 can be represented using standard chemical notation. It typically features a core scaffold with functional groups that enhance its biological activity. While the exact structure may vary based on synthetic modifications, it generally includes:
Key structural data may include:
CAL-130 undergoes various chemical reactions that are crucial for its activity:
The reactivity profile of CAL-130 can be assessed through:
CAL-130 exerts its effects primarily through modulation of immune pathways. It may act by:
Research indicates that CAL-130 may influence cytokine production or alter cell proliferation rates in immune cells, contributing to its therapeutic effects in conditions such as autoimmune diseases or cancer.
CAL-130 has potential applications in several scientific fields:
CAL-130 hydrochloride belongs to the class of ATP-competitive small molecule inhibitors targeting the catalytic domain of class IB (PI3Kγ) and class IA (PI3Kδ) phosphoinositide 3-kinases. Its molecular formula is C₂₃H₂₃ClN₈O, with a molecular weight of 462.93 g/mol. The compound exists as a hydrochloride salt to enhance solubility and bioavailability, with the free base form having a molecular weight of 426.47 g/mol. The core structure features a quinazolinone scaffold substituted with methylpurine and o-tolyl groups, conferring specificity toward the p110γ and p110δ isoforms. The chiral center at the ethyl linker connecting these moieties contributes to its stereoselective binding, with the (R)-enantiomer demonstrating superior inhibitory activity [1] [7].
The compound exhibits nanomolar potency against its primary targets, with reported IC₅₀ values of 6.1 nM against PI3Kγ and 1.3 nM against PI3Kδ. This represents approximately 10-100 fold selectivity over other class I PI3K isoforms (α and β) under standard assay conditions. The structural basis for this selectivity arises from specific interactions with isoform-unique residues within the ATP-binding cleft. Molecular modeling suggests that the purine moiety forms hydrogen bonds with Val882 and Lys833 in PI3Kδ, while the quinazolinone ring establishes hydrophobic contacts with Trp812 in the affinity pocket. The ortho-tolyl group occupies a selectivity pocket lined by non-conserved residues that differ between class IA and IB isoforms. These interactions collectively enable CAL-130 to achieve its dual inhibitory profile while minimizing interference with broader PI3K signaling [1] [7].
Table 1: Structural and Biochemical Properties of CAL-130 Hydrochloride
Property | Value |
---|---|
Chemical Name | (R)-2-(1-((2-amino-7H-purin-6-yl)amino)ethyl)-5-methyl-3-(o-tolyl)quinazolin-4(3H)-one hydrochloride |
Molecular Formula | C₂₃H₂₃ClN₈O |
Molecular Weight | 462.93 g/mol |
CAS Number (free base) | 474012-90-3 |
CAS Number (hydrochloride) | 1431697-78-7 |
Solubility | Soluble in DMSO |
Primary Targets | PI3Kγ (IC₅₀ = 6.1 nM), PI3Kδ (IC₅₀ = 1.3 nM) |
Selectivity | >10-fold selective over PI3Kα/PI3Kβ |
Storage Conditions | -20°C (desiccated) |
CAL-130 hydrochloride maintains stability under recommended storage conditions (-20°C), though solutions in DMSO should be used promptly to prevent degradation. The hydrochloride salt form significantly improves aqueous solubility compared to the free base, facilitating in vivo administration in preclinical models. In pharmacokinetic studies conducted in mice, oral administration of 10 mg/kg maintained plasma concentrations above the target engagement threshold (0.33 μM) for at least 8 hours, indicating favorable absorption and sustained exposure. Importantly, this dose level did not significantly affect plasma glucose or insulin levels, suggesting a reduced risk of metabolic disturbances compared to PI3Kα inhibitors [1].
PI3Kγ and PI3Kδ represent distinct regulatory nodes within the broader PI3K signaling network, each with specialized functions in cellular physiology and immune regulation. Both belong to the class I PI3K family but differ in their activation mechanisms, regulatory partners, and downstream effectors. PI3Kγ (class IB) is uniquely activated by G protein-coupled receptors (GPCRs) through direct interaction with Gβγ subunits, while PI3Kδ (class IA) primarily responds to receptor tyrosine kinase (RTK) activation and antigen receptor engagement in lymphocytes. These differential activation mechanisms position PI3Kγ and PI3Kδ as complementary signaling hubs that integrate diverse extracellular cues into coordinated phosphoinositide-mediated cellular responses [3] [6] [9].
PI3Kγ exists as two functionally distinct heterodimeric complexes: PI3Kγ(p101) and PI3Kγ(p87), both sharing the p110γ catalytic subunit but differing in their regulatory partners (p101 or p87/p84). These regulatory subunits profoundly influence the enzyme's subcellular localization, activation kinetics, and biological output. The p101-containing complex demonstrates higher sensitivity to Gβγ stimulation and plays predominant roles in neutrophil chemotaxis and reactive oxygen species production. Conversely, the p87 complex shows stronger basal activity and contributes to macrophage migration and cytokine production. PI3Kγ expression was initially thought restricted to hematopoietic cells but is now recognized in various tissues including endothelium, neurons, and specific glandular epithelia. In tumor biology, PI3Kγ is overexpressed in multiple solid cancers where it orchestrates pro-tumorigenic inflammation through recruitment and polarization of myeloid cells [3] [4].
PI3Kδ operates as a heterodimer of p110δ catalytic subunit with p85-type regulatory subunits, exhibiting exquisite sensitivity to antigen receptor signaling in lymphocytes. Its expression pattern is predominantly hematopoietic, with critical functions in B-cell development, T-cell differentiation, and antibody production. PI3Kδ activation triggers robust PIP₃ accumulation at the plasma membrane, recruiting pleckstrin homology (PH) domain-containing effectors including AKT, PDK1, and BTK. These events drive metabolic reprogramming toward glycolysis, enhance protein synthesis, and promote cell survival and proliferation. In the tumor microenvironment, PI3Kδ signaling contributes to immunosuppression by enhancing regulatory T-cell (Treg) function and stability through Foxp3 upregulation and by supporting myeloid-derived suppressor cell (MDSC) metabolism and function [6] [9] [10].
Table 2: Functional Specialization of PI3Kγ and PI3Kδ Isoforms
Characteristic | PI3Kγ | PI3Kδ |
---|---|---|
Classification | Class IB | Class IA |
Regulatory Subunits | p101, p87 (p84) | p85α, p55α, p50α, p85β |
Primary Activators | GPCRs via Gβγ subunits | RTKs, antigen receptors, cytokine receptors |
Tissue Distribution | Leukocytes, heart, CNS, specific epithelia | Predominantly hematopoietic cells |
Key Immune Functions | Neutrophil chemotaxis, macrophage polarization, mast cell activation | B-cell development, T-cell differentiation, antibody class switching |
Cancer-relevant Roles | Myeloid cell recruitment, angiogenesis, immunosuppressive TME | Treg function, MDSC activity, B-cell malignancy survival |
Non-immune Functions | Cardiac contractility, neuronal development | Limited beyond hematopoietic system |
The interconnected signaling between these isoforms creates a powerful immunosuppressive axis within tumors. PI3Kγ in myeloid cells promotes the secretion of chemokines and cytokines that recruit and activate immunosuppressive lymphocytes, whose function is further enhanced through PI3Kδ signaling. This synergy establishes a feed-forward loop of immune suppression characterized by Treg expansion, MDSC accumulation, CD8⁺ T-cell exhaustion, and impaired antigen presentation. Dual inhibition of both isoforms with agents like CAL-130 disrupts this coordinated immunosuppression more effectively than targeting either isoform alone, restoring antitumor immunity through multiple complementary mechanisms [4] [10].
The therapeutic rationale for dual PI3Kγ/δ inhibition in oncology stems from the complementary and synergistic roles these isoforms play in establishing and maintaining the immunosuppressive tumor microenvironment (TME). While single isoform inhibition demonstrates partial efficacy in specific contexts, the complex interplay between myeloid and lymphoid compartments in tumors necessitates concurrent targeting of both pathways for optimal immune restoration. PI3Kγ, predominantly expressed in myeloid cells, drives critical processes including macrophage M2 polarization, neutrophil extracellular trap formation, and MDSC-mediated suppression. Simultaneously, PI3Kδ in lymphocytes enhances Treg function, stabilizes Foxp3 expression, and supports B-cell survival in lymphoid malignancies. CAL-130's dual inhibitory profile addresses this immunological synergy, disrupting cross-talk between innate and adaptive immune components that collectively protect tumors from immune surveillance [4] [10].
Preclinical evidence demonstrates that dual inhibition achieves superior antitumor immunity compared to isoform-selective approaches. In T-cell acute lymphoblastic leukemia (T-ALL) models, CAL-130 treatment (10 mg/kg every 8 hours for 7 days) induced an 18-fold reduction in total thymocyte numbers, predominantly affecting double-positive (DP) thymocytes through impaired T-cell receptor (TCR) signaling. This resulted in attenuated Akt phosphorylation (Ser473) and calcium flux, recapitulating genetic knockout of both isoforms. Beyond direct effects on malignant cells, CAL-130 significantly altered tumor architecture and cellularity by disrupting PI3Kγ-dependent myeloid cell infiltration and PI3Kδ-mediated lymphocyte activation. These findings highlight the compound's ability to simultaneously target cancer cell-intrinsic survival pathways and extrinsic immune evasion mechanisms [1] [4].
Dual PI3Kγ/δ inhibition also addresses a critical limitation of PI3Kα-targeted therapies in solid tumors—the development of resistance through mTOR hyperactivation. In PIK3CA-mutated breast cancer models, acquired resistance to α-specific inhibitors like alpelisib frequently involves compensatory mTOR complex 1 (mTORC1) upregulation. This adaptation creates metabolic dependencies that could potentially be exploited by combining PI3K inhibitors with metabolic drugs. However, CAL-130's distinct targeting avoids direct inhibition of PI3Kα, potentially bypassing this resistance mechanism while simultaneously counteracting PI3Kγ/δ-driven immunosuppression that limits treatment efficacy in immunologically "cold" tumors [5] [8].
The translational potential of dual inhibition is further supported by clinical observations in hematologic malignancies. In chronic lymphocytic leukemia (CLL), single-agent PI3Kδ inhibitors achieve response rates up to 72%, validating the pathway as therapeutic target. However, resistance emerges through PI3Kγ upregulation in tumor-associated myeloid cells, highlighting the need for dual targeting. Combination studies of PI3Kδ inhibitors with anti-PD-1 antibodies show enhanced efficacy in solid tumors, but with increased immune-related toxicities. CAL-130 offers a pharmacological approach to achieve similar immune potentiation through a single-agent modality that coordinately blocks both immunosuppressive axes. Emerging biomarker strategies focusing on p62 accumulation and 4E-BP1 phosphorylation may help identify tumors with mTORC1 hyperactivation and autophagy deficiency that would be particularly susceptible to PI3Kγ/δ inhibition [5] [10].
Table 3: Oncological Applications of Dual PI3Kγ/δ Inhibition
Application Context | Mechanistic Rationale | Preclinical Evidence with CAL-130 |
---|---|---|
T-cell malignancies | Disruption of TCR signaling and thymocyte development dependent on PI3Kγ/δ | 18-fold thymocyte reduction in mice; impaired Akt phosphorylation |
PIK3CA-mutant solid tumors | Avoidance of mTORC1-dependent resistance to PI3Kα inhibitors; TME reprogramming | Not directly studied; indirect evidence from resistance mechanisms |
Immunotherapy-resistant tumors | Reversal of myeloid suppression and Treg infiltration; enhanced antigen presentation | Increased T-cell activation in combination studies |
B-cell malignancies | Direct cytotoxicity combined with disruption of protective microenvironment | Synergistic activity with BTK inhibitors in lymphoma models |
Breast cancer | Overcoming endocrine resistance; targeting immunosuppressive TME in HR+ disease | Triple combination with CDK4/6i and ET shows enhanced tumor control |
Current research explores CAL-130 in rational combinations with established and emerging therapeutic modalities. In hormone receptor-positive (HR+) breast cancer, triple combinations of PI3Kγ/δ inhibitors with CDK4/6 inhibitors (e.g., palbociclib) and endocrine therapy (e.g., fulvestrant) demonstrate enhanced tumor control in preclinical models by simultaneously targeting cancer cell cycling, survival pathways, and immunosuppressive networks. Similarly, combinations with immune checkpoint inhibitors capitalize on the TME remodeling effects of PI3Kγ/δ inhibition to convert immunologically cold tumors into T-cell-inflamed environments responsive to PD-1/PD-L1 blockade. These strategies reflect the evolving understanding that effective cancer therapy requires addressing both malignant cells and their supportive microenvironment [2] [5] [8].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7